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Compound of Interest

Compound Name: Fmoc-alpha-methyl-L-Glu

Cat. No.: B15286709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-α-methyl-L-glutamic acid, a

specialized amino acid derivative utilized in peptide synthesis and drug development. The

introduction of a methyl group at the alpha-carbon of glutamic acid offers unique conformational

constraints and potential biological advantages to synthetic peptides. This document details the

synthesis, properties, and applications of this compound, along with relevant experimental

protocols and conceptual diagrams.

Physicochemical Properties
Quantitative data for Fmoc-α-methyl-L-glutamic acid is not readily available in public literature.

However, the properties of closely related, commercially available derivatives provide valuable

insights.
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Property
Fmoc-L-glutamic acid α-
methyl ester

Fmoc-α-Me-L-Glu(OtBu)-
OH

Synonyms Fmoc-L-Glu-OMe

N-alpha-(9-

Fluorenylmethyloxycarbonyl)-

C-alpha-methyl-L-glutamic acid

gamma-t-butyl ester

CAS Number 145038-49-9 1072845-48-7

Molecular Formula C₂₁H₂₁NO₆ C₂₅H₂₉NO₆

Molecular Weight 383.36 g/mol 439.50 g/mol

Appearance White powder -

Melting Point 120 - 140°C -

Optical Rotation
[a]²⁰D = -18.5 ± 2° (c=1 in

DMF)
-

Purity ≥ 99.5% (HPLC) -

Storage Room Temperature 2-8°C

Synthesis of Fmoc-α-methyl-L-glutamic acid
A specific, detailed protocol for the synthesis of Fmoc-α-methyl-L-glutamic acid is not

extensively documented in publicly available literature. However, a general and effective

method for the α-methylation of Fmoc-amino acids involves the formation of an oxazolidinone

intermediate, followed by reductive opening. This approach is advantageous as it is efficient

and helps to minimize racemization.

Experimental Protocol: Generalized Synthesis of Fmoc-α-methyl-amino acids via

Oxazolidinone Intermediate

This protocol is a representative method and may require optimization for L-glutamic acid.

Step 1: Oxazolidinone Formation
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Dissolution: Dissolve the starting material, Fmoc-L-glutamic acid, in a suitable aprotic solvent

such as anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert

atmosphere (e.g., nitrogen or argon).

Aldehyde Addition: Add an excess of an aldehyde, typically paraformaldehyde, to the

solution.

Acid Catalysis: Introduce a catalytic amount of a strong acid, such as p-toluenesulfonic acid

(p-TsOH).

Reaction: Stir the mixture at room temperature until the reaction is complete, which can be

monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, quench the reaction with a mild base (e.g., saturated sodium

bicarbonate solution), extract the organic layer, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure to yield the crude oxazolidinone.

Step 2: Reductive Opening of the Oxazolidinone Ring

Dissolution: Dissolve the crude oxazolidinone in an appropriate solvent, such as anhydrous

THF.

Lewis Acid Addition: Cool the solution to a low temperature (e.g., -78°C) and add a Lewis

acid catalyst.

Reducing Agent: Introduce a reducing agent, such as a trialkylsilane (e.g., triethylsilane), to

the reaction mixture.

Reaction: Allow the reaction to proceed at low temperature, gradually warming to room

temperature. Monitor the reaction progress by TLC.

Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the

resulting Fmoc-α-methyl-L-glutamic acid using column chromatography to obtain the final

product.
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Generalized synthesis workflow for Fmoc-α-methyl-amino acids.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-
α-methyl-L-glutamic acid
Fmoc-α-methyl-L-glutamic acid can be incorporated into peptide sequences using standard

Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The α-methyl group can

sterically hinder the coupling reaction, potentially requiring longer coupling times or more

potent coupling reagents.

Experimental Protocol: Incorporation of Fmoc-α-methyl-L-glutamic acid into a Peptide Chain

This protocol assumes the use of a pre-loaded resin (e.g., Wang or Rink Amide resin).

1. Resin Swelling:

Place the desired amount of resin in a reaction vessel.
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Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.

2. Fmoc Deprotection:

Drain the DMF from the swollen resin.

Add a 20% solution of piperidine in DMF to the resin.

Agitate the mixture for 5-10 minutes.

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

3. Amino Acid Coupling:

In a separate vial, dissolve Fmoc-α-methyl-L-glutamic acid (3-5 equivalents relative to the

resin loading capacity) and a coupling agent such as HBTU (0.95 equivalents relative to the

amino acid) in DMF.

Add N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the resin loading capacity)

to the amino acid solution to activate it.

Add the activated amino acid solution to the deprotected resin.

Agitate the reaction mixture for 1-2 hours. The coupling efficiency can be monitored using a

ninhydrin test. If the test is positive (indicating incomplete coupling), the coupling step can be

repeated.

4. Capping (Optional):

To block any unreacted amino groups, the resin can be treated with a capping solution (e.g.,

acetic anhydride and DIEA in DMF).

5. Washing:

After successful coupling, wash the resin thoroughly with DMF and then with

dichloromethane (DCM) to prepare for the next cycle of deprotection and coupling.
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This cycle is repeated until the desired peptide sequence is assembled.

SPPS Cycle for Fmoc-α-methyl-L-Glu Incorporation

Resin with N-terminal Fmoc
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Workflow for SPPS incorporating Fmoc-α-methyl-L-glutamic acid.

Biological Significance and Applications
The introduction of an α-methyl group to an amino acid residue can have significant effects on

the resulting peptide's properties and biological activity.
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Conformational Rigidity: The α-methyl group restricts the conformational freedom of the

peptide backbone, often promoting the formation of helical structures. This can lead to

peptides with more defined three-dimensional shapes, which can enhance their binding

affinity and specificity for biological targets.

Proteolytic Stability: The steric hindrance provided by the α-methyl group can protect the

adjacent peptide bond from cleavage by proteases. This increased resistance to enzymatic

degradation can prolong the half-life of peptide-based drugs in vivo.

Drug Development: Peptides containing α-methylated amino acids have been investigated

for various therapeutic applications. For instance, the incorporation of α-methylated residues

into apolipoprotein A-I mimetic peptides has been shown to enhance their helicity and

cholesterol efflux potential, suggesting their utility in the development of therapeutics for

atherosclerosis.[1]

While specific signaling pathways involving peptides containing α-methyl-L-glutamic acid are

not well-documented, the parent amino acid, L-glutamic acid, is a primary excitatory

neurotransmitter in the central nervous system. It activates both ionotropic (e.g., NMDA, AMPA)

and metabotropic glutamate receptors, playing a crucial role in synaptic plasticity, learning, and

memory. It is plausible that peptides incorporating Fmoc-α-methyl-L-glutamic acid could be

designed as tools to probe or modulate glutamatergic signaling pathways, potentially offering

enhanced stability and specific conformational properties.
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Illustrative Glutamatergic Signaling

Peptide with
α-methyl-L-Glu

Glutamate Receptor

Binds/Modulates

G-Protein

Activates

Effector Enzyme

Second Messenger

Cellular Response

Click to download full resolution via product page

A representative diagram of a G-protein coupled signaling pathway.

Conclusion
Fmoc-α-methyl-L-glutamic acid is a valuable, albeit not widely documented, building block for

peptide chemists. Its synthesis, while requiring specialized methods to control stereochemistry

and achieve good yields, offers the potential to create peptides with enhanced structural
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stability and biological activity. The incorporation of this amino acid into peptide sequences via

SPPS can lead to novel therapeutic candidates and research tools, particularly in areas where

conformational rigidity and resistance to proteolysis are desired. Further research into the

specific applications of peptides containing Fmoc-α-methyl-L-glutamic acid is warranted to fully

explore their potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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